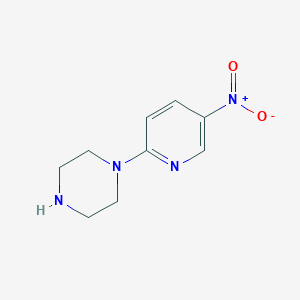

1-(5-Nitropyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-1-2-9(11-7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPRCPIKTUGVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387878 | |

| Record name | 1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82205-58-1 | |

| Record name | 4-(5-Nitropyridin-2-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82205-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-nitropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine (CAS: 82205-58-1)

A Core Intermediate for Advanced Pharmaceutical Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(5-Nitropyridin-2-yl)piperazine, CAS number 82205-58-1, a key heterocyclic intermediate in contemporary drug discovery and development. This document delves into the compound's physicochemical properties, outlines robust synthetic and purification protocols, and details methods for its analytical characterization. Furthermore, it explores its critical application as a building block in the synthesis of targeted therapeutics, most notably the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the field of pharmaceutical sciences.

Introduction: The Strategic Importance of the Nitropyridinylpiperazine Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its rigid, six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a versatile anchor for structural modifications, enabling fine-tuning of a molecule's interaction with biological targets.[1][2] When combined with a substituted pyridine ring, as in 1-(5-Nitropyridin-2-yl)piperazine, the resulting molecule becomes a highly valuable building block for creating complex, biologically active compounds. The electron-withdrawing nitro group on the pyridine ring plays a crucial role in activating the ring system for nucleophilic aromatic substitution, a key reaction in its synthetic utility.[3]

1-(5-Nitropyridin-2-yl)piperazine has gained significant prominence as a crucial intermediate in the synthesis of Palbociclib, a first-in-class oral inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[4][5] Its application in the synthesis of such a significant therapeutic agent underscores the industrial and academic importance of this compound. This guide aims to serve as a detailed technical resource for scientists working with this important intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 1-(5-Nitropyridin-2-yl)piperazine is fundamental for its effective use and quality control.

Physical Properties

The key physicochemical properties of 1-(5-Nitropyridin-2-yl)piperazine are summarized in the table below. This data is essential for determining appropriate solvents for reactions and purification, as well as for setting up appropriate experimental conditions.

| Property | Value | Reference(s) |

| CAS Number | 82205-58-1 | [6] |

| Molecular Formula | C₉H₁₂N₄O₂ | [6] |

| Molecular Weight | 208.22 g/mol | [6] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 84-85 °C | [6] |

| Boiling Point | 418.1 ± 40.0 °C (Predicted) | [6] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 8.42 ± 0.10 (Predicted) | [4] |

| Storage | 2-8°C, Keep in dark place, Inert atmosphere | [4] |

Analytical Characterization: A Self-Validating System

Accurate characterization of 1-(5-Nitropyridin-2-yl)piperazine is critical to ensure its purity and identity before its use in subsequent synthetic steps. A combination of spectroscopic techniques should be employed for a comprehensive analysis.

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(5-Nitropyridin-2-yl)piperazine. The expected chemical shifts in ¹H and ¹³C NMR are dictated by the electronic environments of the protons and carbons in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperazine ring. The protons on the nitropyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm) and will be significantly downfield due to the electron-withdrawing effect of the nitro group and the pyridine nitrogen. The piperazine protons will appear as multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment. The presence of conformational isomers due to the restricted rotation around the amide-like C-N bond and piperazine ring inversion can lead to broadened signals at room temperature.[3][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbons of the nitropyridine ring will resonate at lower field (typically δ 110-160 ppm), with the carbon bearing the nitro group being significantly deshielded. The carbons of the piperazine ring will appear at higher field (typically δ 40-60 ppm).[8][9]

FT-IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule. The IR spectrum of 1-(5-Nitropyridin-2-yl)piperazine is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale | Reference(s) |

| N-H Stretch | 3200-3400 | Secondary amine in the piperazine ring. | |

| C-H Stretch (Aromatic) | 3000-3100 | Protons on the pyridine ring. | |

| C-H Stretch (Aliphatic) | 2800-3000 | Protons on the piperazine ring. | [10] |

| NO₂ Asymmetric Stretch | 1500-1560 | Nitro group on the pyridine ring. | |

| NO₂ Symmetric Stretch | 1345-1385 | Nitro group on the pyridine ring. | |

| C=N & C=C Stretch | 1400-1600 | Pyridine ring vibrations. | [11] |

| C-N Stretch | 1180-1360 | Stretching vibrations of the C-N bonds in the piperazine and attached to the pyridine ring. |

The absence of a carbonyl peak (around 1700 cm⁻¹) from a BOC-protecting group would confirm successful deprotection during synthesis.

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, 1-(5-Nitropyridin-2-yl)piperazine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 209.22.[4]

The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine to the pyridine ring.[12][13]

Synthesis and Purification: Pathways to a High-Purity Intermediate

The synthesis of 1-(5-Nitropyridin-2-yl)piperazine can be approached through several reliable methods. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Synthetic Workflow Overview

A common and effective strategy for the synthesis of 1-(5-Nitropyridin-2-yl)piperazine involves a two-step process starting from a commercially available halo-nitropyridine and a protected piperazine. This approach offers good control over the reaction and facilitates purification.

Caption: General two-step synthesis of 1-(5-Nitropyridin-2-yl)piperazine.

Detailed Experimental Protocols

This protocol is a robust and widely applicable method for the preparation of 1-(5-Nitropyridin-2-yl)piperazine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen prevents undesired side reactions and allows for straightforward purification of the intermediate.

Step 1: Synthesis of 1-Boc-4-(5-nitropyridin-2-yl)piperazine

-

To a stirred solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-Boc-piperazine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-(5-nitropyridin-2-yl)piperazine as a solid.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SₙAr reaction. The base is crucial to neutralize the HCl generated during the reaction. Heating is necessary to overcome the activation energy of the reaction.

Step 2: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine (Deprotection) [4]

-

Dissolve 1-Boc-4-(5-nitropyridin-2-yl)piperazine (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the crude residue in DCM and adjust the pH to alkaline (pH > 9) by the addition of an aqueous solution of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(5-Nitropyridin-2-yl)piperazine as a yellow solid.[4]

Self-Validating System: The success of the deprotection can be quickly verified by TLC, where the product will have a different Rf value than the starting material. The final product's identity and purity should be confirmed by NMR and MS as described in Section 2.2.

Purification

For most applications, the product obtained from the work-up procedure in Protocol 3.2.1 is of sufficient purity. However, if higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed. The purity should be assessed by HPLC.

Applications in Drug Development: A Key Building Block for Palbociclib

The primary and most significant application of 1-(5-Nitropyridin-2-yl)piperazine is as a key intermediate in the synthesis of Palbociclib (Ibrance®), a groundbreaking therapy for certain types of breast cancer.[5][14]

Role in the Synthesis of Palbociclib

In the synthesis of Palbociclib, 1-(5-Nitropyridin-2-yl)piperazine serves as the precursor to the 2-amino-5-(piperazin-1-yl)pyridine moiety, which is a critical component of the final drug molecule. The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by coupling with the core pyrido[2,3-d]pyrimidin-7-one structure of Palbociclib.

Sources

- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108283940B - Preparation method of palbociclib intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. tdcommons.org [tdcommons.org]

- 6. 82205-58-1 CAS MSDS (1-(5-Nitropyridin-2-yl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(5-Nitropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Nitropyridin-2-yl)piperazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, synthesis, and physicochemical characterization, providing field-proven insights and detailed protocols to support researchers in drug discovery and development.

Introduction: The Significance of the Nitropyridinyl-Piperazine Scaffold

The 1-(5-Nitropyridin-2-yl)piperazine moiety is a privileged scaffold in drug discovery, forming the core of several important therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When coupled with a nitropyridine ring, this scaffold serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators. Its utility is exemplified by its role as a key precursor in the synthesis of blockbuster drugs like the CDK4/6 inhibitor Palbociclib and the antiemetic Netupitant. Understanding the synthesis and characterization of this foundational molecule is therefore of paramount importance for medicinal chemists.

Molecular Structure and Physicochemical Properties

1-(5-Nitropyridin-2-yl)piperazine is a crystalline solid with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol .[1] The molecule consists of a piperazine ring linked at one of its nitrogen atoms to the 2-position of a pyridine ring, which is substituted with a nitro group at the 5-position.

| Property | Value | Source |

| CAS Number | 82205-58-1 | [1] |

| Molecular Formula | C₉H₁₂N₄O₂ | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| Melting Point | 84-85 °C | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point (Predicted) | 418.1 ± 40.0 °C | [1] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.42 ± 0.10 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the piperazine and nitropyridine protons. The piperazine protons typically appear as two multiplets in the range of 2.5-4.0 ppm. The protons on the pyridine ring will be in the aromatic region (7.0-9.0 ppm), with the nitro group causing a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon spectrum will show signals for the four distinct carbons of the piperazine ring, typically in the range of 40-55 ppm. The carbons of the nitropyridine ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.

Mass Spectrometry (MS):

The mass spectrum of 1-(5-Nitropyridin-2-yl)piperazine is expected to show a molecular ion peak [M]+ at m/z 208. The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting the piperazine and pyridine rings.[3][4]

Synthesis of 1-(5-Nitropyridin-2-yl)piperazine: A Validated Protocol

The most common and efficient method for the synthesis of 1-(5-Nitropyridin-2-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyridine with piperazine. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the secondary amine of the piperazine.

Experimental Protocol

Materials:

-

2-Chloro-5-nitropyridine

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethanol

-

Ethyl acetate

Procedure: [5]

-

To a stirred mixture of 2-chloro-5-nitropyridine (1 equivalent) and piperazine (1 equivalent) in N,N-Dimethylformamide (DMF), add potassium carbonate (1 equivalent).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a mixture of ethanol and ethyl acetate (e.g., 10:90) as the eluent, to afford 1-(5-Nitropyridin-2-yl)piperazine as a solid.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack.

-

Base: Potassium carbonate acts as a base to deprotonate the piperazine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

-

Temperature: Heating the reaction to 100 °C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

-

Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and side products.

Caption: Synthesis workflow for 1-(5-Nitropyridin-2-yl)piperazine.

Applications in Drug Development

1-(5-Nitropyridin-2-yl)piperazine is a crucial intermediate in the synthesis of several clinically important drugs. Its structure allows for further functionalization at the second nitrogen of the piperazine ring, enabling the creation of diverse chemical libraries for drug screening.

Key Intermediate in Palbociclib Synthesis

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The synthesis of Palbociclib involves the coupling of 1-(5-Nitropyridin-2-yl)piperazine with a pyrimidine derivative.[6]

Caption: Role of 1-(5-Nitropyridin-2-yl)piperazine in Palbociclib synthesis.

Precursor to Netupitant

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Netupitant also utilizes a derivative of 1-(5-Nitropyridin-2-yl)piperazine.[6]

Biological Activity

While 1-(5-Nitropyridin-2-yl)piperazine is primarily valued as a synthetic intermediate, the broader class of piperazine derivatives exhibits a wide range of biological activities. These include antimicrobial, anticancer, and central nervous system effects.[7] The presence of the piperazine ring is often key to the interaction of these molecules with their biological targets.[8] Further research may reveal intrinsic biological activities of 1-(5-Nitropyridin-2-yl)piperazine itself.

Conclusion

1-(5-Nitropyridin-2-yl)piperazine is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the development of novel therapeutics. This guide has provided a detailed overview of its molecular structure, synthesis, and applications, equipping researchers with the knowledge to effectively utilize this key intermediate in their drug discovery programs.

References

-

1-(5-Nitropyridin-2-yl)piperazine. PubChem. Available from: [Link]

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Letavic, M. A., et al. (2003). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243-3246.

- Bavetsias, V., & Schofield, C. J. (2018). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 23(11), 2873.

- Kralova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.

-

Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(7), 759-770.

-

Pharmaffiliates. 1-(5-Nitropyridin-2-yl)piperazine. Available from: [Link]

-

Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. ResearchGate. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. Available from: [Link]

-

CAS No : 82205-58-1 | Product Name : 1-(5-Nitropyridin-2-yl)piperazine. Pharmaffiliates. Available from: [Link]

-

Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. Available from: [Link]

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). Molecules, 27(16), 5293.

- Yilmaz, F., & Balci, M. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(5), 495-502.

-

Pharmacological Evaluation of Halogenated and Non-halogenated Arylpiperazin-1-yl-ethyl-benzimidazoles as D2 and 5-HT2A Receptor Ligands. ResearchGate. Available from: [Link]

- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 21-30.

-

Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. Available from: [Link]

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). Molecules, 23(11), 2874.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. 2-(4-Methylpiperazin-1-yl)-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1-(5-Nitropyridin-2-yl)piperazine: A Mechanistic and Practical Examination

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview for the synthesis of 1-(5-nitropyridin-2-yl)piperazine, a key building block in contemporary medicinal chemistry. We will delve into the core chemical principles, strategic considerations for achieving high yield and purity, a detailed experimental protocol, and a summary of expected outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven understanding of this important synthetic transformation.

Part 1: The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(5-nitropyridin-2-yl)piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyridine ring is inherently electron-deficient. This deficiency is dramatically amplified by the presence of a potent electron-withdrawing group, in this case, a nitro group (-NO₂).

Mechanism and Rationale:

The reaction proceeds via a two-step addition-elimination mechanism.[1][2]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, the secondary amine of piperazine, on the electron-deficient carbon atom bearing the leaving group (a chlorine atom at the C2 position).[2] This attack is highly favored because the C2 position is para to the electron-withdrawing nitro group at the C5 position.[3][4] This specific orientation is critical, as it allows for the effective stabilization of the resulting negatively charged intermediate.[5][6]

-

Formation of the Meisenheimer Complex: The nucleophilic attack temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.[1][5] This delocalization provides significant stabilization, lowering the activation energy for the reaction and facilitating the substitution. An attack at other positions, such as C6, would not allow for this direct resonance stabilization by the nitro group, making the C2 pathway overwhelmingly dominant.[1]

-

Elimination and Re-aromatization: Aromaticity is restored in the final step by the expulsion of the chloride ion, which is an effective leaving group.[1] The resulting product is the thermodynamically stable substituted pyridine.

The overall transformation is the displacement of a halide on an activated aromatic ring by an amine nucleophile, a cornerstone reaction in the synthesis of many pharmaceutical agents.[7]

Part 2: Strategic Considerations in Synthesis Design

While the core chemistry is straightforward, successful execution requires careful consideration of several experimental parameters to maximize yield and minimize side products.

Starting Materials: The primary reactants are 2-chloro-5-nitropyridine and piperazine.

-

2-Chloro-5-nitropyridine: This substrate is ideal for SNAr reactions. The chlorine at C2 serves as an excellent leaving group, and its position para to the activating nitro group at C5 makes the ring highly susceptible to nucleophilic attack at the desired carbon.[3] This starting material can be synthesized from 2-hydroxypyridine through nitration followed by chlorination with reagents like phosphorus oxychloride and phosphorus pentachloride.[8][9]

-

Piperazine: As a symmetrical secondary diamine, piperazine presents a primary challenge: the potential for N,N'-disubstitution, where two nitropyridine molecules react with a single piperazine molecule.

Controlling Mono-substitution vs. Di-substitution: To favor the desired mono-substituted product, two primary strategies are employed:

-

Use of Excess Nucleophile: The most common and direct method is to use a significant molar excess of piperazine (e.g., 3 to 10 equivalents). According to Le Châtelier's principle, this high concentration of piperazine statistically favors the reaction of a 2-chloro-5-nitropyridine molecule with a free piperazine molecule over a reaction with the already-formed product, 1-(5-nitropyridin-2-yl)piperazine.[7]

-

Protecting Group Strategy: An alternative, multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities, allowing the other to react selectively. The Boc group can then be removed under acidic conditions to yield the final product.[7] This method provides excellent control but adds steps to the overall synthesis.

Reaction Parameters:

-

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or alcohols like ethanol and isopropanol are commonly used.[3][10] These solvents can solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction rate.

-

Base: While excess piperazine can act as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct), an additional non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often included to ensure the reaction goes to completion by fully neutralizing the generated acid.[3][10]

-

Temperature: The reaction is typically performed at elevated temperatures, ranging from 80 °C to reflux, to provide sufficient activation energy for the substitution to occur at a practical rate.[3][10] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.[3][10]

Part 3: Visualization of the Synthesis Pathway

The following diagram illustrates the direct synthesis of 1-(5-Nitropyridin-2-yl)piperazine via the SNAr pathway.

Caption: SNAr synthesis of 1-(5-Nitropyridin-2-yl)piperazine.

Part 4: Experimental Protocol

This protocol is a representative procedure based on established methods.[3][10] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials and Equipment:

-

2-Chloro-5-nitropyridine

-

Piperazine (anhydrous)

-

Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

-

Dimethyl Sulfoxide (DMSO) or Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for flash column chromatography (silica gel)

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in the chosen solvent (e.g., DMSO or ethanol).

-

Addition of Reagents: To the stirred solution, add piperazine (3.0-5.0 eq.) followed by the base (e.g., triethylamine, 1.2 eq.). The use of excess piperazine is crucial to minimize di-substitution.

-

Heating: Heat the reaction mixture to 80-100 °C under a reflux condenser.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the 2-chloro-5-nitropyridine spot is no longer visible (typically 2-8 hours).[3][10]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger beaker containing ice-water and stir.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[3]

-

Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(5-nitropyridin-2-yl)piperazine.[3][10]

-

Part 5: Quantitative Data Summary

The reaction conditions for the synthesis of 1-(5-nitropyridin-2-yl)piperazine and related structures are robust, consistently providing high yields.

| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | Piperazine | Isopropanol/Water | - | 80 | 2-4 | 85-95 | [3] |

| 2-Chloro-5-nitropyridine | Piperazine | N/A | DBU | Heat | N/A | Quantitative | [7] |

| 5-Bromo-2-nitropyridine | Piperazine | Acetonitrile | DIPEA | Reflux | 8 | 82 | [10] |

| 5-Bromo-2-nitropyridine | Piperazine | DMSO | - | 80 | 5 | 94.8 | [10] |

Note: Yields are highly dependent on the scale, purification method, and specific conditions employed.

The final product is typically a yellow solid.[10] Characterization is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

- Alkylated piperazine compounds.

-

Synthesis of 2-chloro-5-nitropyridine. PrepChem. [Link]

-

Nucleophilic aromatic substitutions. YouTube. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic aromatic substitution I. Khan Academy. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. [Link]

- Method for preparing 2-chloro-5-nitropyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 1-(5-Nitropyridin-2-yl)piperazine, a key heterocyclic building block in medicinal chemistry. Rather than possessing a single, defined mechanism of action, this compound serves as a versatile and privileged scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. We will explore the fundamental chemical properties of this scaffold and detail the varied mechanisms of action of its derivatives across major therapeutic areas, including oncology, neuropharmacology, and infectious diseases. This guide synthesizes field-proven insights with technical data, offering detailed experimental protocols for researchers to validate and explore novel compounds derived from this core structure. All key mechanistic claims are supported by authoritative sources to ensure scientific integrity and provide a robust resource for drug development professionals.

The 1-(5-Nitropyridin-2-yl)piperazine Scaffold: A Foundation for Discovery

1-(5-Nitropyridin-2-yl)piperazine (CAS No: 82205-58-1) is not an end-product therapeutic but rather a foundational precursor in synthetic chemistry.[1][2] Its value lies in the strategic combination of two key pharmacophoric motifs: the piperazine ring and a nitropyridine system.

-

The Piperazine Ring: The piperazine moiety is considered a "privileged scaffold" in drug design.[3][4][5] Its six-membered ring containing two opposing nitrogen atoms provides a combination of structural rigidity, a large polar surface area, and hydrogen bond donors/acceptors. These features often lead to enhanced aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties in the resulting drug candidates.[3][4] The secondary amine at the N4 position provides a reactive handle for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

-

The Nitropyridine Moiety: The 2-substituted pyridine ring serves as a bioisostere for a phenyl group but with distinct electronic properties. The nitrogen atom can act as a hydrogen bond acceptor, influencing target binding. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly modulates the electronic character of the pyridine ring and can be a key interaction point in a receptor's binding pocket or be chemically reduced to an amino group for further functionalization.

The strategic combination of these two components creates a versatile starting material for building libraries of diverse small molecules aimed at a wide range of biological targets.

Caption: Synthetic utility of the 1-(5-Nitropyridin-2-yl)piperazine scaffold.

Mechanisms of Action of Key Derivative Classes

The true mechanistic story of 1-(5-Nitropyridin-2-yl)piperazine is told through the biological activities of the compounds it helps create.

Oncology

Derivatives of this scaffold have shown significant promise as anticancer agents, operating through multiple mechanisms of action.

2.1.1. Inhibition of Tubulin Polymerization A primary mechanism for several anticancer piperazine derivatives is the disruption of microtubule dynamics, which are essential for cell division.

-

Mechanism: Certain arylamide derivatives incorporating the piperazine moiety have been shown to bind to the colchicine binding site on β-tubulin.[6] This binding event prevents the polymerization of α,β-tubulin heterodimers into microtubules. The failure to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[6]

-

Causality: The piperazine linker positions the arylamide groups optimally within the colchicine pocket, maximizing binding interactions and leading to potent antiproliferative activity, with some compounds showing IC₅₀ values in the nanomolar range against liver cancer cell lines.[6]

Caption: Mechanism of tubulin polymerization inhibition by piperazine derivatives.

2.1.2. General Antiproliferative Activity Beyond tubulin inhibition, various derivatives have demonstrated broad cytotoxic activity against panels of human cancer cell lines, such as the NCI-60 screen.[7] For example, vindoline-piperazine conjugates have shown potent growth inhibition against breast cancer, non-small cell lung cancer, and melanoma cell lines.[7] While the exact mechanisms for each derivative vary, they often converge on the induction of apoptosis and cell cycle arrest.[5][7]

Neuropharmacology

The arylpiperazine substructure is a classic pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors.

2.2.1. Serotonin 5-HT₁ₐ Receptor Agonism Derivatives have been specifically designed as potential antidepressants by targeting the 5-HT₁ₐ receptor.

-

Mechanism: The 5-HT₁ₐ receptor is an inhibitory G-protein coupled receptor (GPCR). Agonism by a piperazine derivative leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. In the hippocampus, activation of the 5-HT₁ₐ receptor is linked to the upregulation of neuroprotective and neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA).[8] This pathway is crucial for neuronal survival and plasticity and is a key target in antidepressant therapy.

-

Causality: Molecular docking studies show that these derivatives fit snugly into the 5-HT₁ₐ receptor binding pocket, achieving high affinity (Kᵢ values as low as 1.28 nM).[8] This potent and selective engagement triggers the downstream signaling cascade that is hypothesized to mediate the therapeutic effect.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Radioligand Receptor Binding Assay

This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₁ₐ).

Objective: To quantify the binding affinity of a novel piperazine derivative to its target GPCR.

Materials:

-

Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-5HT₁ₐR)

-

Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐR)

-

Test Compound stock solution

-

Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., 10 µM Serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (GF/B or GF/C)

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer

-

Non-specific Binding: Membranes + Radioligand + Non-specific Control

-

Test Compound: Membranes + Radioligand + Serial Dilutions of Test Compound

-

-

Incubation: Add cell membranes (20-40 µg protein/well), radioligand (at a concentration near its Kₔ), and the appropriate compound/control. The final assay volume is typically 200 µL. Incubate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the percent inhibition of specific binding caused by each concentration of the test compound.

-

Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion and Future Outlook

1-(5-Nitropyridin-2-yl)piperazine stands as a testament to the power of scaffold-based drug discovery. Its simple yet elegant structure provides a robust foundation for developing therapeutic agents with highly specific and potent mechanisms of action against a wide range of diseases. The derivatives explored herein—from tubulin inhibitors in oncology to GPCR modulators in neuropharmacology—highlight the remarkable versatility of this chemical motif.

Future research should focus on leveraging this scaffold to tackle emerging challenges, such as drug resistance in cancer and infectious diseases. The development of novel derivatives as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), or multi-target agents represents an exciting frontier. The continued exploration of the structure-activity relationships of compounds built from this core will undoubtedly yield the next generation of innovative medicines.

References

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

-

Patel, J., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

-

Patel, P., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-

Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Piperazine containing derivatives as anticancer agents. ResearchGate. [Link]

-

Patel, P., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-

Pharmaffiliates. (n.d.). 1-(5-Nitropyridin-2-yl)piperazine. Pharmaffiliates. [Link]

-

Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sree, G. S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

-

Kiss, L., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

ResearchGate. (n.d.). Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. [Link]

-

Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

-

Szałek, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

-

Semantic Scholar. (n.d.). Piperazine based antimicrobial polymers: a review. Semantic Scholar. [Link]

-

chemeurope.com. (n.d.). Piperazine. chemeurope.com. [Link]

-

Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemistry & Biology Interface. [Link]

-

Ferla, S., & D'Auria, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

Xu, M., et al. (2024). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Svobodová, T., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

-

Antonio, T., et al. (2008). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Kumar, A., & Sharma, G. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. longkechem.com [longkechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine: Synthesis, Chemical Significance, and Predicted Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Nitropyridin-2-yl)piperazine, a key heterocyclic intermediate in contemporary pharmaceutical synthesis. While direct biological activity data for this specific compound is not extensively available in public literature, its critical role as a precursor to the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib, underscores its importance. This document details the synthesis of 1-(5-Nitropyridin-2-yl)piperazine, its subsequent conversion to Palbociclib, and an analysis of its potential biological activity profile based on the well-documented pharmacology of its constituent nitropyridine and piperazine scaffolds. This guide serves as a vital resource for researchers in medicinal chemistry, process development, and regulatory affairs.

Introduction: A Pivotal Intermediate in Oncology Drug Synthesis

1-(5-Nitropyridin-2-yl)piperazine is a substituted piperazine derivative of significant interest in the field of pharmaceutical chemistry. Its primary claim to notability is its function as a crucial starting material in the synthesis of Palbociclib, a first-in-class oral inhibitor of CDK4 and CDK6.[] Palbociclib is a cornerstone therapy for certain types of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer.[] The structural integrity and purity of 1-(5-Nitropyridin-2-yl)piperazine are therefore of paramount importance in the good manufacturing practice (GMP) of this life-extending oncology drug. Understanding its synthesis, reactivity, and potential biological implications as a process-related impurity is critical for both drug manufacturing and safety assessment.[2][3]

Synthesis of 1-(5-Nitropyridin-2-yl)piperazine

The synthesis of 1-(5-Nitropyridin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of an electron-deficient nitropyridine with a nucleophilic piperazine.

General Synthetic Protocol

The most common route involves the reaction of 2-chloro-5-nitropyridine with piperazine. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack by the secondary amine of piperazine.

Experimental Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine in a suitable organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or an alcohol), add an excess of piperazine. The excess piperazine can also serve as the base to neutralize the hydrochloric acid formed during the reaction. Alternatively, a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine can be added.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and subsequent purification by column chromatography or recrystallization to yield 1-(5-Nitropyridin-2-yl)piperazine as a solid.

Caption: Synthetic workflow for 1-(5-Nitropyridin-2-yl)piperazine.

Role as a Key Intermediate in the Synthesis of Palbociclib

1-(5-Nitropyridin-2-yl)piperazine serves as the foundational scaffold upon which the complex structure of Palbociclib is built. The synthesis of Palbociclib involves several key transformations starting from this intermediate.

Conversion to 5-(Piperazin-1-yl)pyridin-2-amine

The nitro group of 1-(5-Nitropyridin-2-yl)piperazine is reduced to an amine, typically through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source. This step yields 5-(piperazin-1-yl)pyridin-2-amine, a critical building block for the subsequent coupling reaction.

Coupling to the Pyridopyrimidine Core

The newly formed aminopyridine is then coupled with a suitably activated pyridopyrimidine core of Palbociclib. This is often a Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction. The final steps of the synthesis may involve modifications to the other parts of the molecule to arrive at the final structure of Palbociclib.[4]

Caption: Conversion of the intermediate to Palbociclib.

Analytical Methods for Detection and Control

As a key starting material and potential process-related impurity in the synthesis of Palbociclib, the detection and quantification of 1-(5-Nitropyridin-2-yl)piperazine are crucial for quality control.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.[6][7]

Table 1: Analytical Parameters for Impurity Profiling

| Parameter | Method | Typical Conditions |

| Separation | RP-HPLC | C18 column, gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer). |

| Detection | UV-Vis | Detection at a wavelength where both Palbociclib and the impurity have significant absorbance. |

| Identification | Mass Spectrometry (LC-MS) | Confirmation of the molecular weight of the impurity. |

| Quantification | HPLC with a calibrated reference standard | Determination of the concentration of the impurity relative to the active pharmaceutical ingredient (API). |

Predicted Biological Activity Profile

While there is a paucity of direct experimental data on the biological activity of 1-(5-Nitropyridin-2-yl)piperazine, its structural motifs—a nitropyridine ring and a piperazine ring—are present in a vast number of pharmacologically active molecules.[8][9] This allows for an informed prediction of its potential biological activities.

Insights from the Nitropyridine Moiety

Nitropyridine derivatives have been reported to exhibit a wide range of biological activities.[10][11][12]

-

Antimicrobial Activity: The nitro group can be reduced in microbial cells to form reactive nitrogen species that are cytotoxic. Various nitropyridine derivatives have shown activity against bacteria and protozoa.[8][13]

-

Kinase Inhibition: The pyridine ring is a common scaffold in kinase inhibitors. The electronic properties of the nitro group could influence the binding of the molecule to the ATP-binding pocket of various kinases.[8][13]

-

Anticancer Activity: Some nitropyridine-containing compounds have demonstrated antiproliferative effects on cancer cell lines.[10]

Insights from the Piperazine Moiety

The piperazine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a multitude of biological targets and improve the pharmacokinetic properties of drug candidates.[9][14][15]

-

Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on the CNS, often acting on dopamine, serotonin, and adrenergic receptors.

-

Anticancer Activity: A large number of anticancer drugs incorporate a piperazine ring, which can contribute to target binding and solubility.[16]

-

Antiviral and Antimalarial Activity: The piperazine scaffold is also found in various antiviral and antimalarial agents.[9]

In Silico Predictions

Computational methods can be employed to predict the potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-(5-Nitropyridin-2-yl)piperazine.[17][18][19][20] Such studies could provide valuable hypotheses for future experimental validation.

Table 2: Predicted Biological Activities and Properties (Hypothetical)

| Property | Predicted Outcome | Rationale |

| Kinase Inhibition | Possible | The pyridine and piperazine scaffolds are common in kinase inhibitors. |

| GPCR Modulation | Possible | The piperazine moiety is a well-known pharmacophore for GPCRs. |

| Antimicrobial Activity | Possible | The nitropyridine moiety is associated with antimicrobial effects. |

| Oral Bioavailability | Moderate | The piperazine ring generally improves solubility, but the overall properties would need to be assessed. |

| Toxicity | Potential for nitroaromatic-related toxicity | Nitroaromatic compounds can be associated with genotoxicity and other adverse effects. |

Conclusion

1-(5-Nitropyridin-2-yl)piperazine stands as a molecule of significant industrial and pharmaceutical relevance, primarily due to its indispensable role in the synthesis of the CDK4/6 inhibitor Palbociclib. While its own biological activity has not been a major focus of research, an understanding of its synthesis, chemical properties, and potential pharmacological and toxicological profile based on its constituent moieties is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

-

Molecules. 2023; 28(21):7339. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Asian Journal of Chemistry. 2025; 37:698-706. Identification, Synthesis and Characterization of Novel Palbociclib Impurities. [Link]

-

Journal of AOAC INTERNATIONAL. 2025. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. [Link]

-

PubMed. 2016. An evolving role of piperazine moieties in drug design and discovery. [Link]

-

Semantic Scholar. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

PubMed. 2023. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

-

ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

PubMed. 2022. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

ResearchGate. Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

-

Wikipedia. Piperazine. [Link]

-

ResearchGate. The synthetic strategies for the preparation of Palbociclib. [Link]

-

ResearchGate. Synthesis and SAR of Palbociclib derivatives by modifying piperazine moiety. [Link]

-

Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. [Link]

-

Technical Disclosure Commons. 2024. Process for the preparation of Palbociclib intermediates. [Link]

-

New Drug Approvals. 2016. PALBOCICLIB. [Link]

-

National Institutes of Health. 2024. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

-

International Journal of Pharmaceutical Investigation. 2021; 11(4):396-400. Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. [Link]

- Google Patents.

- Google Patents.

-

SciSpace. 2023. A Review on Analytical Method Development and Validation of Palbociclib. [Link]

-

PubMed. 2024. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

-

Semantic Scholar. 2024. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]

-

NTU Journal of Pure Sciences. 2022; 1(3):1-9. A Review on Analytical Methods for Piperazine Determination. [Link]

-

National Institutes of Health. 2020. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

-

ResearchGate. 2015. In Silico Prediction of Biological Activity, Selected Pharmacokinetic and Toxicity Profile of Some 2,4,6-Trisubstituted Pyrimidines Derived from Guanabenz and Guanfacine. [Link]

Sources

- 2. asianpubs.org [asianpubs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. longdom.org [longdom.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. (Open Access) A Review on Analytical Method Development and Validation of Palbociclib (2023) | Ramanjaneyulu Seemaladinne [scispace.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine Derivatives and Analogs

Abstract

The 1-(5-nitropyridin-2-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical synthon and a core pharmacophore in the development of high-affinity ligands for central nervous system (CNS) targets. This technical guide provides an in-depth analysis of this chemical series, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological evaluation, particularly concerning its prominent role in targeting dopamine D2 and serotonin 5-HT1A receptors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established protocols, mechanistic insights, and field-proven strategies for advancing drug discovery programs based on this versatile core.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The arylpiperazine motif is a cornerstone of CNS drug discovery, present in numerous clinically successful antipsychotic, antidepressant, and anxiolytic agents. Its prevalence is due to a combination of favorable physicochemical properties and its ability to present key pharmacophoric elements in a specific spatial orientation for optimal receptor engagement. The piperazine ring, with its two nitrogen atoms, offers structural rigidity, improved aqueous solubility, and two distinct points for chemical modification, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

The 1-(5-nitropyridin-2-yl)piperazine core, specifically, is of high strategic value. The pyridine ring acts as a bioisostere for a phenyl group but with altered electronic properties and the potential for hydrogen bonding. The nitro group is a strong electron-withdrawing group that serves two primary purposes:

-

Activation for Synthesis: It strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the crucial bond formation with the piperazine nucleophile.

-

A Precursor for Diversification: The nitro group can be readily reduced to an amine, which then serves as a versatile chemical handle for further library development, as seen in the synthesis of numerous advanced drug candidates.

This guide will dissect the synthesis of this core, explore the nuanced structure-activity relationships that govern its biological effects, and detail the standard workflows for its pharmacological characterization.

Synthesis and Methodology: Building the Core Scaffold

The construction of the 1-(5-nitropyridin-2-yl)piperazine scaffold and its subsequent derivatization relies on robust and well-established synthetic organic chemistry principles. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The key synthetic step is the reaction between an activated halopyridine, typically 2-chloro-5-nitropyridine, and piperazine. The electron-withdrawing nitro group at the para-position to the chlorine leaving group is essential for activating the C2 position of the pyridine ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

-

Solvent and Reagents: Dissolve the starting material in an anhydrous polar aprotic solvent such as ethanol or acetonitrile (to a concentration of approx. 0.1 M). Add piperazine (1.1 - 1.5 equivalents). Note: Piperazine can act as both the nucleophile and the base. Alternatively, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents) can be added to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the 2-chloro-5-nitropyridine starting material is complete.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., NaHCO₃ solution).

-

Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(5-nitropyridin-2-yl)piperazine.

Synthetic Workflow for Analog Development

The true utility of the 1-(5-nitropyridin-2-yl)piperazine core lies in its potential for diversification. The following diagram illustrates a typical workflow for generating a library of analogs targeting CNS receptors.

Caption: General synthetic workflow for analog development.

-

Path A (N4-Substitution): The secondary amine of the piperazine ring is readily functionalized via standard N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) reactions. This position is critical for exploring interactions with receptor sub-pockets.

-

Path B (Pyridine Modification): The nitro group is catalytically hydrogenated (e.g., using H₂ gas and a Palladium on carbon catalyst) to the corresponding aniline. This primary amine is a key intermediate, providing a vector for further modifications such as amidation, sulfonylation, or reductive amination to probe interactions with different regions of the target receptor.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a single, unified series of 1-(5-nitropyridin-2-yl)piperazine derivatives is not publicly available, we can synthesize a robust SAR model by integrating data from various studies on structurally related arylpiperazine ligands targeting D2 and 5-HT1A receptors.

Caption: Key regions for Structure-Activity Relationship (SAR) analysis.

-

Region A (Pyridine Ring): The electronic nature of this ring is crucial. The initial nitro group is a powerful electron-withdrawing feature. Post-synthesis, its reduction to an amino group transforms it into an electron-donating group and a hydrogen bond donor. This amine can form critical interactions with acidic residues like Aspartate in the binding pockets of aminergic GPCRs.

-

Region B (Piperazine Core): This central scaffold acts as a rigid spacer, ensuring the correct distance and orientation between the pyridinyl moiety (Region A) and the N4-substituent (Region C). Its basic nitrogen atom is typically protonated at physiological pH, forming a key ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of D2 and 5-HT1A receptors.

-

Region C (N4-Substituent): This is the most commonly modified position to achieve desired potency and selectivity.

-

For D2/5-HT1A Affinity: Long, lipophilic chains, often terminating in another aryl or heteroaryl group, are frequently employed. These "tails" are believed to occupy a secondary hydrophobic pocket within the receptors.

-

Influence on Functional Activity: The nature of this substituent can significantly influence whether the compound acts as an agonist, antagonist, or partial agonist. For instance, bulky, rigid terminal groups are often associated with antagonism.

-

Illustrative Biological Data

To provide a quantitative context for the SAR, the following table presents representative binding affinity data for arylpiperazine analogs with structural features relevant to the 1-(5-nitropyridin-2-yl)piperazine series.

| Compound ID | N1-Aryl Group | N4-Substituent | D₂ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) |

| 1a | 1-Phenyl | 2-(5-Benzimidazole)-ethyl | 178 | 102 |

| 1b | 2-Pyridyl | 2-(5-Benzimidazole)-ethyl | 234 | 211 |

| 1d | 2,3-Dimethylphenyl | 2-(5-Benzimidazole)-ethyl | 12 | 15 |

| 1e | 1-Naphthyl | 2-(5-Benzimidazole)-ethyl | 8 | 9 |

| 3d | 2,3-Dimethylphenyl | 2-(5-Benzimidazole-2-thione)-ethyl | 18 | 11 |

Caption: Representative binding affinities for a series of 1-aryl-4-(heteroarylethyl)piperazines. Data is illustrative of general SAR trends in this class of compounds. The data highlights that bulky, lipophilic N1-aryl groups (e.g., 1-Naphthyl, 2,3-Dimethylphenyl) significantly enhance affinity for both D2 and 5-HT1A receptors compared to simpler phenyl or pyridyl groups.

Pharmacological Evaluation Workflow

A systematic pharmacological evaluation is required to characterize the activity, selectivity, and functional profile of novel 1-(5-nitropyridin-2-yl)piperazine derivatives.

In Vitro Evaluation

The initial screening phase focuses on determining the affinity and functional activity at primary targets and assessing selectivity against a panel of off-targets.

Experimental Protocol: Radioligand Binding Assay

-

Target Preparation: Prepare membrane homogenates from cells stably expressing the human recombinant receptor of interest (e.g., D2 or 5-HT1A) or from relevant animal tissues (e.g., bovine caudate for D2, hippocampus for 5-HT1A).

-

Assay Conditions: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

Incubation & Termination: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assays: Following binding affinity determination, functional assays are critical to classify compounds as agonists, antagonists, or partial agonists.

-

Agonist Activity: Assays measuring second messenger modulation, such as cAMP levels or [³⁵S]GTPγS binding, are used. An agonist will stimulate a response, while an antagonist will block the response of a known agonist.

-

Functional Selectivity: Advanced assays, such as those measuring β-arrestin recruitment, can determine if a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling), a concept known as biased agonism.

In Vivo Characterization

Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic potential and side-effect profile.